
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in biological molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: A related compound with an amine group instead of an aldehyde.
Tetrahydropyran-4-carboxaldehyde: A similar compound without the chlorophenyl substitution.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanol: The reduced form of the aldehyde.
Uniqueness
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the chlorophenyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H13ClO2 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C12H13ClO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 |
Clé InChI |
VTGOHFNATLXBRV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


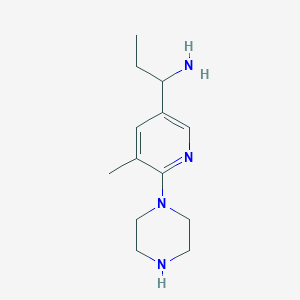
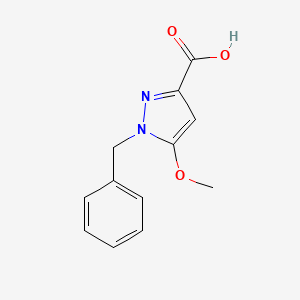
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
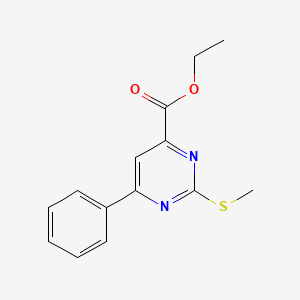
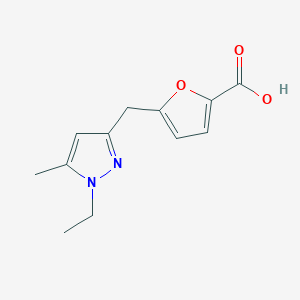
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
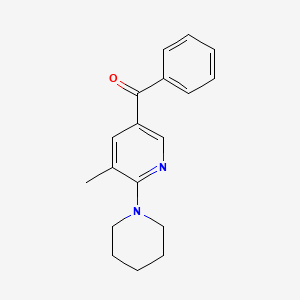

![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)

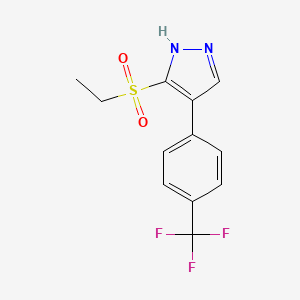

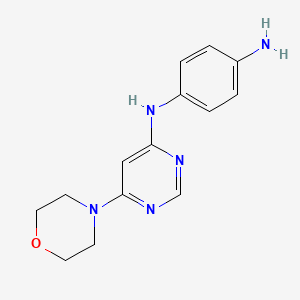
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine](/img/structure/B11792884.png)
